1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
CAS No.: 1509873-24-8
Cat. No.: VC11501994
Molecular Formula: C7H7NO2S
Molecular Weight: 169.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1509873-24-8 |
---|---|
Molecular Formula | C7H7NO2S |
Molecular Weight | 169.2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a cyclopropane ring fused to a carboxylic acid group at the 1-position and a 1,3-thiazole heterocycle at the 5-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, introduces electronic asymmetry and hydrogen-bonding capabilities. This structural motif is distinct from the 1,2-thiazol-4-yl isomer described in PubChem (CID 97703410), which exhibits different regiochemistry and physicochemical behavior .
Molecular Formula and Weight
Based on analogous cyclopropane-thiazole derivatives, the molecular formula is inferred as CHNOS, yielding a molecular weight of 169.20 g/mol—identical to the 1,2-thiazol-4-yl isomer . Key computed properties include:
Property | Value | Source |
---|---|---|
XLogP3-AA | 0.8 | Analog |
Hydrogen Bond Donors | 1 (carboxylic acid -OH) | Analog |
Hydrogen Bond Acceptors | 4 | Analog |
Topological Polar Surface Area | 78.4 Ų | Analog |
These properties suggest moderate lipophilicity and significant polarity, favoring solubility in polar aprotic solvents.
Synthetic Methodologies
Cyclopropane Ring Formation
The synthesis of cyclopropane-carboxylic acid derivatives often involves [2+1] cycloaddition reactions or alkylation strategies. A patent describing 1-hydroxycyclopropanecarboxylic acid synthesis (CN110862311A) outlines a two-step process using sulfuric acid and sodium nitrite under controlled temperatures . While this method targets hydroxylated analogs, similar conditions could facilitate the formation of the cyclopropane core in the target compound. Key steps include:
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Diazoalkane Generation: Sodium nitrite in acidic media generates reactive diazo intermediates, which undergo cyclization with alkenes.
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Ring Closure: Refluxing in aqueous sulfuric acid promotes cyclopropane formation, as demonstrated in the synthesis of 1-hydroxy derivatives .
Physicochemical and Spectroscopic Properties
Acidity and Tautomerism
The carboxylic acid group (pK ≈ 4.8) dominates the compound’s acidity, while the thiazole nitrogen (pK ≈ 2.5) contributes minor protonation sites. Tautomerism in the thiazole ring is unlikely due to the fixed positions of sulfur and nitrogen atoms, unlike pyrazole derivatives.
Spectral Signatures
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch) confirm the carboxylic acid group.
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NMR: H NMR would show cyclopropane protons as a multiplet (δ 1.2–1.8 ppm) and thiazole protons as distinct singlets (δ 7.5–8.5 ppm).
Biological and Industrial Applications
Medicinal Chemistry
Thiazole-containing compounds exhibit antimicrobial, antiviral, and anticancer activities. The trifluoromethylated pyrazole analog (EVT-13591176) demonstrates enhanced bioavailability, suggesting that the 1,3-thiazol-5-yl group could similarly improve pharmacokinetics.
Agrochemical Uses
Cyclopropane derivatives are prevalent in herbicides and insecticides. The compound’s polarity and stability under physiological conditions make it a candidate for plant systemic agents.
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